N~1~-(4-Methoxyphenyl)-N~2~-methylethane-1,2-diamine

Synthetic methodology Heterocycle synthesis Regioselective derivatization

N~1~-(4-Methoxyphenyl)-N~2~-methylethane-1,2-diamine (CAS 121751-72-2) is an asymmetrically N-substituted ethylenediamine derivative bearing a 4-methoxyphenyl group on N1 and a methyl group on N2. It is classified as an aromatic-aliphatic diamine with a molecular formula of C₁₀H₁₆N₂O and a molecular weight of 180.25 g/mol.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
CAS No. 121751-72-2
Cat. No. B13935618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~1~-(4-Methoxyphenyl)-N~2~-methylethane-1,2-diamine
CAS121751-72-2
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCNCCNC1=CC=C(C=C1)OC
InChIInChI=1S/C10H16N2O/c1-11-7-8-12-9-3-5-10(13-2)6-4-9/h3-6,11-12H,7-8H2,1-2H3
InChIKeySUNOXJQDAYTZTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-(4-Methoxyphenyl)-N2-methylethane-1,2-diamine (CAS 121751-72-2): Procurement-Ready Asymmetric Diamine Building Block


N~1~-(4-Methoxyphenyl)-N~2~-methylethane-1,2-diamine (CAS 121751-72-2) is an asymmetrically N-substituted ethylenediamine derivative bearing a 4-methoxyphenyl group on N1 and a methyl group on N2. It is classified as an aromatic-aliphatic diamine with a molecular formula of C₁₀H₁₆N₂O and a molecular weight of 180.25 g/mol . This compound serves as a versatile synthetic intermediate, particularly in the construction of 1-aryl-4,5-dihydroimidazole heterocycles via selective N-formylation and cyclocondensation . Its dual amine functionality—one secondary aromatic amine and one secondary aliphatic amine—enables regioselective derivatization that is not achievable with symmetrical or fully substituted analogs.

Synthesis 1-Aryl-4,5-dihydroimidazole construction via selective formylation-cyclization
Regioselectivity Built-in N2-methyl group enables exclusive N1 derivatization
Use context Asymmetric diamine building block for parallel heterocycle library synthesis

Why N1-(4-Methoxyphenyl)-N2-methylethane-1,2-diamine Cannot Be Replaced by Generic Analogs


The unsymmetrical N-methylation pattern of this compound dictates its synthetic trajectory and physicochemical profile in ways that generic ethylenediamine derivatives cannot replicate. The N2-methyl group blocks one site from formylation, ensuring exclusive reaction at the primary-like N1 position, which is the key step enabling subsequent cyclization to 1-aryl-4,5-dihydroimidazoles . The des-methyl analog (CAS 24455-93-4) lacks this built-in regiochemical control, while the N2,N2-dimethyl analog (CAS 92058-52-1) cannot undergo the cyclization at all because the tertiary amine cannot be formylated. Additionally, the single N-methyl substitution modulates lipophilicity and hydrogen-bonding capacity to a degree that differs measurably from both the unmethylated and the dimethylated variants, affecting solubility, membrane permeability, and chromatographic behavior .

This compound
Des-methyl analog
N2,N2-Dimethyl analog
Regiochemical control
Exclusive N1-formylation
Non-selective, mixture of products
Cyclization infeasible (tertiary amine)
Lipophilicity trend
Lower LogP favors aqueous compatibility
Higher LogP may reduce water solubility
Moderate LogP, but lacks synthetic utility
H-bond donor count
2 HBD balances solubility and permeability
3 HBD increases desolvation penalty
1 HBD may limit aqueous solubility

Quantitative Differentiation Evidence for N1-(4-Methoxyphenyl)-N2-methylethane-1,2-diamine Versus Closest Analogs


Regioselective N-Formylation and Cyclization: Exclusive Reactivity of the N2-Monomethylated Diamine

N1-(4-Methoxyphenyl)-N2-methylethane-1,2-diamine undergoes selective formylation at the N1 position with p-nitrophenyl formate. The resulting N-aryl-N'-formylethylenediamine intermediate cyclizes in the presence of trimethylsilyl polyphosphate (PPSE) to afford 1-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole . In contrast, the N2,N2-dimethyl analog (CAS 92058-52-1) lacks an N2 hydrogen and cannot form the required N-formyl intermediate, precluding this cyclization pathway entirely. The des-methyl analog (CAS 24455-93-4) carries two free NH groups and yields a mixture of regioisomeric formylation products, lowering yield and complicating purification.

Synthetic utility
Class-level inference
This compound

Exclusive N1-formylation; cyclization yields dihydroimidazole (reported yields 65–85%)

Des-methyl / Dimethyl analogs

Des-methyl: non-selective formylation, product mixture. Dimethyl: N2 tertiary amine prevents reaction.

Enables regioselective dihydroimidazole synthesis without protection steps
Reported method with p-nitrophenyl formate / PPSE; context-dependent
Synthetic methodology Heterocycle synthesis Regioselective derivatization

Lipophilicity (LogP) Reduction vs. Des-Methyl Analog Improves Aqueous Compatibility

The calculated partition coefficient (LogP) of the target compound is 1.79 . The des-methyl analog N1-(4-methoxyphenyl)ethane-1,2-diamine (CAS 24455-93-4) exhibits a LogP of 2.64 . The N2,N2-dimethyl analog (CAS 851169-57-8) has a reported LogP of 1.96 . The target compound is therefore 0.85 log units more hydrophilic than the des-methyl analog and 0.17 log units more hydrophilic than the dimethyl analog, indicating a more favorable balance between membrane permeability and aqueous solubility for applications requiring both.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP -0.85 vs des-methyl analog
Lower LogP may improve aqueous-phase reaction compatibility
Calculated LogP: target 1.79, des-methyl 2.64
Physicochemical profiling Drug-likeness Solubility optimization

Reduced Topological Polar Surface Area (TPSA) Enhances Passive Membrane Permeability Over Des-Methyl Analog

The topological polar surface area (TPSA) of the target compound is 33.3 Ų . The des-methyl analog N1-(4-methoxyphenyl)ethane-1,2-diamine registers a TPSA of 47.28 Ų . This 14.0 Ų reduction arises from methylation of one primary amine to a secondary amine, which eliminates one hydrogen-bond donor. A TPSA below 60–70 Ų is generally considered favorable for passive blood-brain barrier penetration [1]. At 33.3 Ų, this compound sits well within the CNS-permeable range, whereas the des-methyl analog at 47.28 Ų is closer to the threshold.

Polar surface area
Cross-study comparable
ΔTPSA -14.0 Ų vs des-methyl analog
Lower TPSA may favor passive brain penetration in research models
Target TPSA 33.3 Ų; des-methyl 47.28 Ų
ADME prediction Blood-brain barrier penetration Polar surface area

Hydrogen-Bond Donor Count Reduction Improves Caco-2 Permeability Prediction Over Des-Methyl Analog

The target compound possesses 2 hydrogen-bond donors (HBDs) , while the des-methyl analog (CAS 24455-93-4) has 3 HBDs . The N2,N2-dimethyl analog (CAS 92058-52-1) has 1 HBD . Reducing the HBD count from 3 to 2 removes approximately one solvating water molecule that must be stripped prior to membrane partitioning, lowering the desolvation penalty and improving predicted Caco-2 permeability. The N2,N2-dimethyl analog, with only 1 HBD, may suffer from reduced aqueous solubility, making the monomethyl compound a balanced intermediate.

H-bond donor count
Class-level inference
HBD = 2 target
Intermediate HBD count may support balanced oral absorption research
Des-methyl: HBD 3; dimethyl: HBD 1
Oral bioavailability Hydrogen bonding Drug-like properties

Procurement-Guiding Application Scenarios for N1-(4-Methoxyphenyl)-N2-methylethane-1,2-diamine


Synthesis of 1-Aryl-4,5-dihydroimidazole Libraries for Medicinal Chemistry

The compound is the preferred precursor for constructing 1-aryl-4,5-dihydroimidazole scaffolds via N-formylation followed by PPSE-catalyzed cyclization. Unlike the des-methyl analog, the N2-methyl group ensures exclusive N1-formylation, eliminating regioisomeric mixtures and maximizing yield of the cyclized product . This built-in selectivity reduces synthetic steps and purification burden, making it ideal for parallel library synthesis in drug discovery programs targeting imidazoline-binding receptors.

Design of CNS-Penetrant Probe Molecules

With a TPSA of 33.3 Ų and a LogP of 1.79 , this monomethylated diamine lies within the favorable property space for blood-brain barrier penetration. The des-methyl analog (TPSA 47.28 Ų) is less optimal . Medicinal chemists designing CNS-targeted conjugates or fragment-based ligands should prefer this intermediate when passive brain penetration is a design criterion.

Balanced Solubility-Permeability Intermediate for Oral Bioavailability Optimization

The compound's HBD count of 2 represents a sweet spot between the des-methyl analog (HBD = 3, better solubility but lower permeability) and the N2,N2-dimethyl analog (HBD = 1, higher permeability but potentially poor solubility). This balanced profile makes it the most versatile starting point for iterative optimization of oral drug candidates within this chemotype [1].

Regioselective Alkylation or Acylation Building Block

The presence of two chemically distinct amine sites—a secondary aromatic amine (N1) and a secondary aliphatic amine (N2)—enables sequential, orthogonal derivatization without protecting-group manipulation. The N1 position is more nucleophilic toward acylating agents, while the N2-methyl group can be deprotonated and alkylated under basic conditions. This orthogonality is lost in the des-methyl and dimethyl analogs, making this compound uniquely suited for constructing unsymmetrical ethylenediamine derivatives .

Application
Selection Property
Validation Focus
1-Aryl-4,5-dihydroimidazole synthesis
Regioselective formylation capability
Cyclization efficiency and product purity
CNS probe design studies
TPSA below 60 Ų threshold
Passive permeability assessment
Oral bioavailability research
Balanced HBD count (2)
Solubility-permeability balance in Caco-2 assays
Unsymmetrical diamine derivatization
Orthogonal amine reactivity
Sequential derivatization without protecting groups
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